molecular formula C17H14N2OS B12942424 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one

1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B12942424
M. Wt: 294.4 g/mol
InChI Key: SPIUKXYIQLQVLD-ZHACJKMWSA-N
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Description

1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to a thioxoimidazolidinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-styrylbenzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the desired thioxoimidazolidinone ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, acids, bases.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Mechanism of Action

The mechanism of action of 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a styryl group, phenyl ring, and thioxoimidazolidinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

1-[2-[(E)-2-phenylethenyl]phenyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14N2OS/c20-16-12-19(17(21)18-16)15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,20,21)/b11-10+

InChI Key

SPIUKXYIQLQVLD-ZHACJKMWSA-N

Isomeric SMILES

C1C(=O)NC(=S)N1C2=CC=CC=C2/C=C/C3=CC=CC=C3

Canonical SMILES

C1C(=O)NC(=S)N1C2=CC=CC=C2C=CC3=CC=CC=C3

Origin of Product

United States

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